5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2,4-oxadiazole derivatives involves various chemical reactions aiming at introducing specific functional groups to achieve the desired compound. Research on similar compounds includes the development of novel antitubercular analogues, highlighting the synthesis of 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues. These compounds show promising activity against Mycobacterium tuberculosis, indicating the significance of their chemical structure in medicinal applications (Ahsan et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic methods (IR, NMR), is crucial for confirming the chemical structure of synthesized compounds. Studies have utilized these techniques for structural characterization, providing insights into the spatial arrangement of atoms and the overall geometry of the compound. For instance, the crystal and molecular structures of related compounds have been determined, shedding light on their stability and reactivity (Şahin et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, including its synthesis and interactions with other chemical entities. The compound's reactivity is influenced by its functional groups, making it a candidate for various chemical transformations. Research on similar molecules has explored their antibacterial activity, demonstrating the compound's potential in creating effective antibacterial agents (Rai et al., 2009).
properties
IUPAC Name |
5-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-14(9-15-16-12(3)18-20-15)11(2)19(17-10)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHXFTGHUWQSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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